1-Ethyl-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
1-Ethyl-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, such as 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit viral replication in the case of antiviral activity, or they can disrupt cancer cell proliferation in the case of anticancer activity. The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The result of the action of this compound would be the modulation of the functions of its target receptors, leading to changes in cellular activities . These changes could potentially result in therapeutic effects, such as the inhibition of viral replication or the disruption of cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Ethyl-4-methyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1H-Indole-2-carboxylic acid
- 1-Ethyl-1H-indole-2-carboxylic acid
- 4-Methyl-1H-indole-2-carboxylic acid
Comparison: 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid stands out due to its unique combination of ethyl and methyl groups, which enhance its biological activity and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
1-ethyl-4-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-10-6-4-5-8(2)9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJADBJNRMTDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC(=C2C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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